molecular formula C11H14N2O3 B14913886 2-Methyl-3-(6-methylpicolinamido)propanoic acid

2-Methyl-3-(6-methylpicolinamido)propanoic acid

Cat. No.: B14913886
M. Wt: 222.24 g/mol
InChI Key: MUFRYHMNKKUMCR-UHFFFAOYSA-N
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Description

2-Methyl-3-(6-methylpicolinamido)propanoic acid is a propanoic acid derivative featuring a methyl group at the second carbon and a 6-methylpicolinamido moiety at the third carbon. The picolinamido group originates from 6-methylpicolinic acid, forming an amide linkage with the propanoic acid backbone.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C11H14N2O3/c1-7(11(15)16)6-12-10(14)9-5-3-4-8(2)13-9/h3-5,7H,6H2,1-2H3,(H,12,14)(H,15,16)

InChI Key

MUFRYHMNKKUMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NCC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-methylpicolinamido)propanoic acid typically involves the reaction of 6-methylpicolinic acid with 2-methyl-3-aminopropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(6-methylpicolinamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the picolinamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinamides.

Scientific Research Applications

2-Methyl-3-(6-methylpicolinamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-methylpicolinamido)propanoic acid involves its interaction with specific molecular targets. The picolinamide group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural Features and Nomenclature

The compound’s name follows IUPAC conventions, prioritizing the propanoic acid backbone and substituents. Key structural analogs include:

  • 2-(6-Ethyl-naphthalen-2-yl)propanoic acid: Features a naphthalene ring with an ethyl substituent instead of the picolinamido group .
  • (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid: Incorporates a bulky dihydroisoquinolin amino group, influencing steric interactions .

Physicochemical and Functional Implications

  • Lipophilicity : The naphthyl analog () is expected to exhibit higher logP values due to its aromatic hydrocarbon structure, whereas the picolinamido compound may balance hydrophilicity (amide) and lipophilicity (methyl groups).
  • Hydrogen Bonding : The picolinamido group’s aromatic nitrogen and amide carbonyl enhance hydrogen-bonding capacity compared to sulfonamido derivatives, which rely on sulfonyl oxygen atoms .

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